2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
Description
2-(((2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a central quinazolin-4(3H)-one scaffold substituted with a 4-methoxybenzyl group at position 3 and a thioether-linked oxazole moiety at position 2. The oxazole ring is further functionalized with a 4-ethoxyphenyl group and a methyl group at positions 2 and 5, respectively (Fig. 1). Its molecular weight is 446.518 g/mol, as confirmed by structural data .
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4S/c1-4-35-23-15-11-21(12-16-23)27-30-26(19(2)36-27)18-37-29-31-25-8-6-5-7-24(25)28(33)32(29)17-20-9-13-22(34-3)14-10-20/h5-16H,4,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCUFYSTEOIEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one, commonly referred to as a quinazolinone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly against various cancer cell lines and its interaction with key molecular targets. This compound is characterized by a complex structure that includes a quinazoline ring, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 513.61 g/mol. The compound features several functional groups that contribute to its biological activity, including an ethoxyphenyl group and a methyloxazole moiety, which are crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid. The formation of the oxazole ring is followed by the introduction of the sulfanyl group and subsequent modifications to yield the final quinazolinone structure. Reaction conditions often require specific catalysts and temperature control to ensure high yield and purity.
Anticancer Activity
Recent studies have evaluated the anti-proliferative effects of various quinazolinone derivatives, including our compound of interest, against multiple cancer cell lines. For instance, a study assessed the activity against nine human cancer cell lines including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460) using the MTT assay to determine IC50 values.
Table 1: Anti-proliferative Activity Against Cancer Cell Lines
These results indicate that the compound exhibits significant anti-proliferative activity in the low micromolar range, suggesting its potential as a therapeutic agent in oncology.
Kinase Inhibition
The compound's mechanism of action appears to involve inhibition of specific kinases that are crucial in cancer signaling pathways. Differential Scanning Fluorimetry (DSF) was employed to assess binding affinity to a panel of kinases.
Table 2: Kinase Binding Affinity
| Compound | Kinase Target | ΔTm (°C) | Reference |
|---|---|---|---|
| 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one | EGFR | +5.0 | |
| PDGFR | +6.5 | ||
| VEGFR | +7.0 |
The ΔTm values indicate significant stabilization of these kinases upon binding, which correlates with the observed anti-cancer activity.
Case Studies
In a recent case study, researchers investigated the effects of this compound on apoptosis in cancer cells. The study revealed that treatment led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, indicating that the compound may induce apoptosis through modulation of key apoptotic pathways.
Comparison with Similar Compounds
Key Observations :
Antifungal and Antibiotic Activity
- Triazole-thiol analogs (e.g., 5-(4-Ethoxyphenyl)-4-(2-(4-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol) show moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) .
- Quinazolinone-triazole hybrids (e.g., 3-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole) exhibit antibiotic activity against Staphylococcus aureus (IC₅₀ = 8.2 µM) .
- The target compound’s oxazole moiety may confer similar antifungal properties, as oxazoles are known to disrupt fungal membrane synthesis .
Kinase Inhibition
- Phosphoinositide 3-kinase (PI3K) inhibitors (e.g., 2-((4-amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one) demonstrate IC₅₀ values < 10 nM .
- The target compound’s 4-methoxybenzyl group may mimic the hydrophobic interactions seen in kinase inhibitors, though its efficacy remains untested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
